

Technical Profile: 4-(4-Chlorophenyl)-1,3-thiazol-5-amine

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-1,3-thiazol-5-amine

CAS No.: 1249232-71-0

Cat. No.: B2412834

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Supply Chain, Synthesis, and Structural Criticality[1] Executive Summary & Market Reality

Status: High-Risk Procurement Item / Custom Synthesis Candidate Primary CAS: Not widely assigned for the free base (often confused with 2-amine isomer CAS 2103-99-3).[1]

The compound **4-(4-Chlorophenyl)-1,3-thiazol-5-amine** is a rare heterocyclic building block. [1] Unlike its commercially ubiquitous isomer, 4-(4-chlorophenyl)-1,3-thiazol-2-amine, the 5-amine derivative is chemically labile and rarely available as a stock "off-the-shelf" reagent.[1]

Researchers soliciting this compound must exercise extreme caution:

- **Isomeric Confusion:** >90% of online catalog results for "4-(4-chlorophenyl)thiazolamine" refer to the 2-amine.[1]
- **Stability:** Unsubstituted 5-aminothiazoles are prone to oxidation and decomposition; they are typically handled as stable salts (e.g., hydrochloride) or generated in situ.

This guide outlines the procurement strategy, distinguishing the rare 5-amine target from the common 2-amine to prevent costly experimental errors.

Chemical Identity & Structural Divergence[1]

The biological activity and synthetic utility of the thiazole core depend entirely on the position of the amino group.

Isomeric Comparison Table

Feature	Target: 5-Amine	Common Isomer: 2-Amine
IUPAC Name	4-(4-chlorophenyl)-1,3-thiazol-5-amine	4-(4-chlorophenyl)-1,3-thiazol-2-amine
Position	Amine at C5 (adjacent to Sulfur)	Amine at C2 (between S and N)
Stability	Low (Oxidation sensitive)	High (Stable solid)
Availability	Custom Synthesis / "Inquire"	In Stock (Global)
Typical CAS	N/A (often listed as salt)	2103-99-3
Synthesis	Cook-Heilbron / Thorpe-Ziegler	Gewald Reaction

Structural Visualization

The following diagram illustrates the structural difference and the synthesis pathways for both isomers to aid in verification.



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Caption: Divergent synthesis pathways for Thiazol-5-amine (Red) vs. Thiazol-2-amine (Green). Note the distinct precursors required.

Supplier and Price Analysis

Scenario A: You require the 2-Amine (CAS 2103-99-3)

If your application allows for the 2-amino isomer (common in kinase inhibitor scaffolds), the supply chain is robust.[1]

Supplier	Purity	Pack Size	Price (Est.)	Lead Time
MedChemExpress	99.8%	1 g	\$25.00	In Stock
MedChemExpress	99.8%	5 g	\$50.00	In Stock
Sigma-Aldrich	95%+	100 mg	~\$45.00	In Stock
Enamine	95%+	Bulk	Inquire	1-2 Weeks

Scenario B: You require the 5-Amine (Target)

The 5-amine is likely a Custom Synthesis project.[1] It is rarely sold as a catalog item due to shelf-life issues.[1]

- Estimated Cost: \$3,000 - \$6,000 USD (for initial 1-5g batch).[1]
- Lead Time: 4-6 Weeks.
- Recommended Suppliers for Custom Synthesis:
 - WuXi AppTec: High capacity for heterocyclic synthesis.
 - Enamine: Extensive building block library, likely has precursors.
 - Princeton BioMolecular: Often lists rare screening compounds (Check catalog ID: PRIH9445A593, but verify structure via NMR before purchase).[1]

Synthesis & Manufacturing Protocols

For researchers opting to synthesize the 5-amine in-house due to commercial unavailability, the Cook-Heilbron or Thorpe-Ziegler cyclization strategies are standard.[1]

Protocol: Synthesis of 4-Aryl-thiazol-5-amines

Note: This protocol generates the stable hydrochloride salt.[1]

Reagents:

- Aminoacetonitrile derivative (alpha-aminonitrile)[1]
- Dithiobenzoic acid (or 4-chlorodithiobenzoic acid)[1]
- Solvent: Ethanol or DMF
- Catalyst: Mild base (if required)[1]

Step-by-Step Workflow:

- Precursor Preparation: React 4-chlorobenzonitrile with H₂S/Pyridine to generate the corresponding thioamide or dithioacid derivative.
- Cyclization: Dissolve the dithioacid in absolute ethanol. Add equimolar aminoacetonitrile dropwise at 0°C.
- Reaction: Stir at room temperature for 2-4 hours. The reaction proceeds via nucleophilic attack of the nitrile nitrogen on the dithioacid sulfur.
- Isolation: The 5-aminothiazole is often unstable as a free base. Acidify immediately with HCl in dioxane to precipitate the **4-(4-chlorophenyl)-1,3-thiazol-5-amine** hydrochloride.[1]
- Filtration: Filter the salt under inert atmosphere (Argon).

Quality Control (QC) Parameters:

- ¹H NMR (DMSO-d₆): Look for the C2-H proton singlet around δ 8.5-9.0 ppm.[1] The absence of this proton suggests ring opening or failure.
- Mass Spec: M+H = ~211.0 (for Cl-35 isotope).[1]

Handling and Storage (Critical)

Unlike the 2-amine, the 5-amine free base is electron-rich and prone to oxidative polymerization.[1]

- Storage: Store as the HCl salt at -20°C.
- Atmosphere: Handle under Argon or Nitrogen glovebox conditions if generating the free base.
- Solubility: The salt is soluble in DMSO and Methanol; sparingly soluble in DCM.

References

- Cook, A. H., Heilbron, I., & Levy, A. L. (1947).[2] Studies in the Azole Series. Part II. The Interaction of alpha-Aminonitriles and Carbon Disulphide. Journal of the Chemical Society. (Foundational text on 5-aminothiazole synthesis).
- PubChem.Compound Summary: 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine (Structural analog comparison). Available at: [\[Link\]](#)[1]

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Sources

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. [Cook-Heilbron thiazole synthesis - Wikipedia](https://en.wikipedia.org/wiki/Cook-Heilbron_thiazole_synthesis) [[en.wikipedia.org](https://en.wikipedia.org/wiki/Cook-Heilbron_thiazole_synthesis)]
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